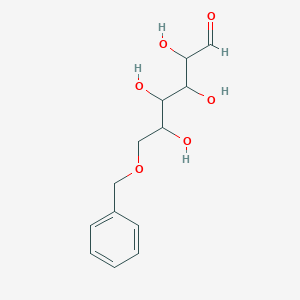![molecular formula C14H15N2O4S2- B12086433 Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
Disulfide,bis[(4-nitrophenyl)methyl]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis[(4-nitrophenyl)methyl] is an organic compound with the molecular formula C12H8N2O4S2. It is also known as bis(4-nitrophenyl) disulfide. This compound is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[(4-nitrophenyl)methyl] typically involves the oxidation of thiols. One common method is the reaction of 4-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis[(4-nitrophenyl)methyl] can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
Disulfide, bis[(4-nitrophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted nitrophenyl derivatives.
科学研究应用
Disulfide, bis[(4-nitrophenyl)methyl] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
作用机制
The mechanism of action of disulfide, bis[(4-nitrophenyl)methyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges. This interaction is essential for the proper folding and stability of many proteins.
相似化合物的比较
Similar Compounds
Disulfide, bis(4-methyl-2-nitrophenyl): Similar structure but with methyl groups instead of hydrogen atoms on the phenyl rings.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains fluorine and methyl groups, adding different chemical properties.
Uniqueness
Disulfide, bis[(4-nitrophenyl)methyl] is unique due to its specific combination of nitro groups and disulfide bond. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the study of disulfide bond formation and cleavage.
属性
分子式 |
C14H15N2O4S2- |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide |
InChI |
InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1 |
InChI 键 |
OSKZJXQZARUMCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
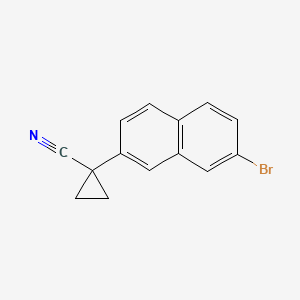
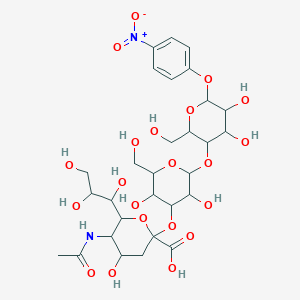
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)

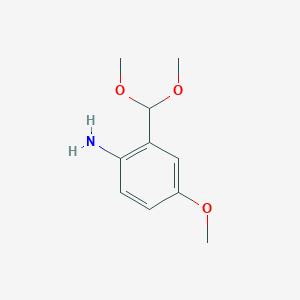

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)

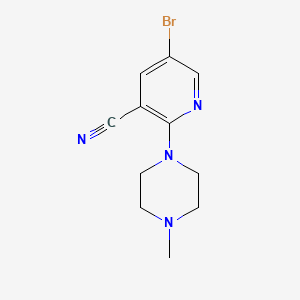
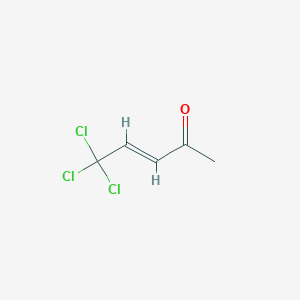
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)
